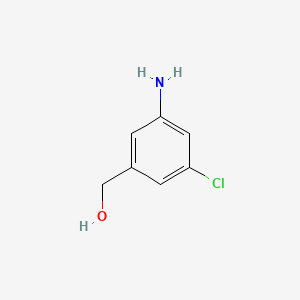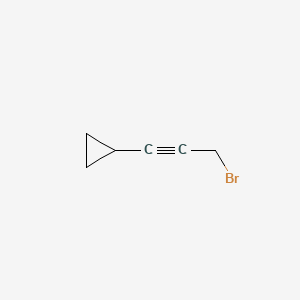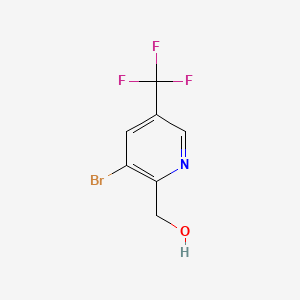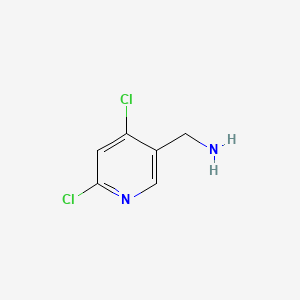
(4,6-Dichloropyridin-3-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis of Schiff Bases
A series of novel Schiff bases of 3-aminomethyl pyridine, including compounds related to (4,6-Dichloropyridin-3-yl)methanamine, were synthesized through condensation reaction with various substituted aryl aldehydes/ketones. These compounds were screened for anticonvulsant activity and showed potential as seizure protection agents, with five compounds emerging as the most active in the series (Pandey & Srivastava, 2011).
Synthesis of NCN′ and PCN Pincer Palladacycles
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These palladacycles were characterized and evaluated for catalytic applications, showing good activity and selectivity (Roffe et al., 2016).
Photocytotoxicity and Imaging Applications
Iron(III) Catecholates for Cellular Imaging
Iron(III) complexes, including derivatives of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, were synthesized and examined for their photocytotoxic properties. These complexes displayed remarkable photocytotoxicity in red light and were ingested in the nucleus of HeLa and HaCaT cells, showing potential for cellular imaging applications (Basu et al., 2014).
Photo-induced Oxidation of Fe(II) Complexes
The photochemistry of Fe(II) complexes based on 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine was investigated. Under UV or visible irradiation, the complexes underwent outer sphere electron transfer to produce superoxide radical anion and the complexes in the Fe(III) redox state, indicating potential applications in photo-induced oxidation processes (Draksharapu et al., 2012).
Catalytic and Anticancer Activities
Diiron(III) Complexes as Methane Monooxygenase Models
Diiron(III) complexes of tridentate 3N ligands, including N-((6-methylpyridin-2-yl-)methyl)(pyridin-2-yl)methanamine, were studied as catalysts for selective hydroxylation of alkanes. These complexes functioned as efficient catalysts for hydroxylation of cyclohexane and adamantane, showing potential for catalytic applications (Sankaralingam & Palaniandavar, 2014).
Anticancer Activity of Palladium(II) and Platinum(II) Complexes
Palladium(II) and platinum(II) complexes derived from Schiff base ligands, including R-(pyridin-2-yl)methanamine, were synthesized and characterized. These complexes showed significant anticancer activity against various human cancerous cell lines, suggesting potential applications in cancer therapy (Mbugua et al., 2020).
特性
IUPAC Name |
(4,6-dichloropyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H,2,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGSACPJTUATFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dichloropyridin-3-YL)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

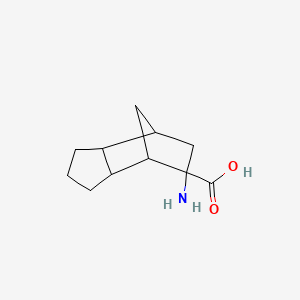
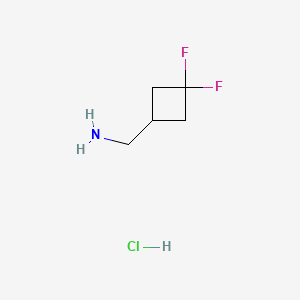

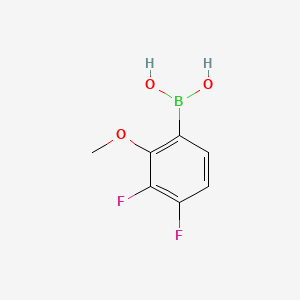
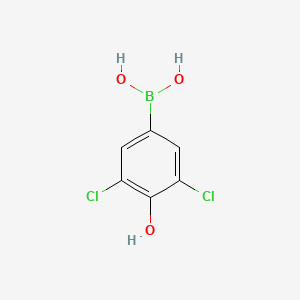

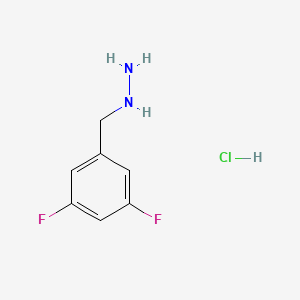

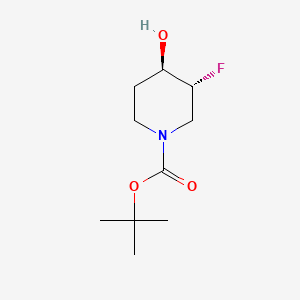
![Piperazine, 1-[2-(trimethylsilyl)ethyl]- (9CI)](/img/no-structure.png)
